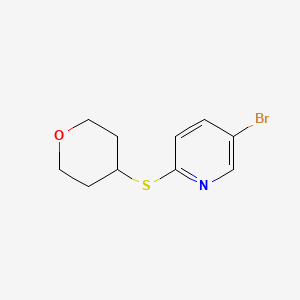
2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid
Übersicht
Beschreibung
2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid (CAS# 1342382-45-9) is a research chemical . It has a molecular weight of 220.20 and a molecular formula of C11H9FN2O2 .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid can be represented by the following SMILES notation: CN1C(=CC=N1)C2=CC(=C(C=C2)F)C(=O)O . The InChI representation is: InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)7-2-3-9(12)8(6-7)11(15)16/h2-6H,1H3,(H,15,16) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.20 and a molecular formula of C11H9FN2O2 . Other computed properties include a LogP of 1.92440, a complexity of 275, a topological polar surface area of 55.1, and a monoisotopic mass of 220.0648057 .Wissenschaftliche Forschungsanwendungen
Structural Landscape in Cocrystals
2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid plays a role in the structural landscape of cocrystals. Dubey and Desiraju (2014) explored its use in benzoic acid cocrystals, highlighting its role in understanding high-energy structures in cocrystal formation (Dubey & Desiraju, 2014).
Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles, including those with structures similar to 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid, are important in medicinal chemistry. Schmitt et al. (2017) developed reagents for introducing fluoro(trifluoromethoxy)methyl groups onto aromatic substrates, which is crucial for synthesizing fluorinated pyrazoles (Schmitt et al., 2017).
Decarboxylative Fluorination
Yuan, Yao, and Tang (2017) investigated the decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole derivatives. This research is relevant to the synthesis and modification of compounds like 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid (Yuan, Yao, & Tang, 2017).
Antibacterial Activity of Fluorinated Pyrazoles
Gadakh et al. (2010) synthesized and evaluated fluorine-containing pyrazoles for antibacterial activity. Their research contributes to the understanding of how fluorinated pyrazoles, similar to 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid, can be used in antimicrobial applications (Gadakh et al., 2010).
Fluorinated Pyrazoles in Medicinal Chemistry
Surmont, Verniest, and De Kimpe (2010) described a new synthesis method for fluorinated pyrazoles, which are significant in medicinal chemistry. Their work sheds light on the potential of compounds like 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid in this field (Surmont, Verniest, & De Kimpe, 2010).
Pharmacological Screening of Fluorinated Compounds
Patel et al. (2004) conducted a study on 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. This research is pertinent to the pharmacological applications of fluorinated pyrazoles and related compounds (Patel et al., 2004).
Wirkmechanismus
- However, we can explore related compounds and infer potential targets. For instance, indole derivatives (to which this compound belongs) often interact with proteins involved in cell signaling, DNA replication, and metabolism .
Target of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
2-fluoro-5-(2-methylpyrazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)7-2-3-9(12)8(6-7)11(15)16/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWUXEVQWHKMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)

![2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid](/img/structure/B1529366.png)

![(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B1529370.png)


![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide](/img/structure/B1529374.png)
![3-Thia-9-azaspiro[5.5]undecane](/img/structure/B1529377.png)
![[2-(Aminomethyl)cyclopentyl]urea](/img/structure/B1529378.png)

![2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid](/img/structure/B1529381.png)
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol](/img/structure/B1529383.png)